molecular formula C32H68BrN B1628484 Trihexyltetradecylammonium bromide CAS No. 950183-48-9

Trihexyltetradecylammonium bromide

Cat. No.: B1628484
CAS No.: 950183-48-9
M. Wt: 546.8 g/mol
InChI Key: WAADFDOGNWGAHE-UHFFFAOYSA-M
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Description

Trihexyltetradecylammonium bromide is a quaternary ammonium compound with the chemical formula C32H68BrN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexyltetradecylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of trihexylamine with tetradecyl bromide in an organic solvent such as acetonitrile or toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield. The purification process may involve multiple steps, including filtration, washing, and drying, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Trihexyltetradecylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion exchange reactions, where the bromide ion is replaced by other anions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH). These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Ion Exchange Reactions: Reagents such as potassium chloride (KCl) or sodium sulfate (Na2SO4) are used to replace the bromide ion with chloride or sulfate ions, respectively.

Major Products

The major products of these reactions depend on the reagents used. For example, reacting this compound with silver nitrate will produce trihexyltetradecylammonium nitrate and silver bromide as a precipitate.

Scientific Research Applications

Trihexyltetradecylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.

    Industry: this compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of trihexyltetradecylammonium bromide is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • Tetradecyltrihexylphosphonium bromide
  • Benzyldodecyldimethylammonium bromide
  • Tetraheptylammonium bromide

Uniqueness

Trihexyltetradecylammonium bromide is unique due to its specific combination of long alkyl chains and a quaternary ammonium group. This structure provides it with superior surfactant properties compared to similar compounds. Additionally, its ability to participate in ion exchange reactions makes it versatile for various applications.

Properties

IUPAC Name

trihexyl(tetradecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68N.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAADFDOGNWGAHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583382
Record name N,N,N-Trihexyltetradecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950183-48-9
Record name N,N,N-Trihexyltetradecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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